Pyroglutaminyl-seryl-leucinamide
Description
Properties
CAS No. |
73684-80-7 |
|---|---|
Molecular Formula |
C14H24N4O5 |
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O5/c1-7(2)5-9(12(15)21)17-14(23)10(6-19)18-13(22)8-3-4-11(20)16-8/h7-10,19H,3-6H2,1-2H3,(H2,15,21)(H,16,20)(H,17,23)(H,18,22)/t8-,9-,10-/m0/s1 |
InChI Key |
WAYDDNVXOHHJSI-GUBZILKMSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)C1CCC(=O)N1 |
Appearance |
Solid powder |
Other CAS No. |
73684-80-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XSL |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyr-Ser-Leu-NH2 pyro-Gln-Ser-Leu-amide pyroglutamine-serine-leucinamide pyroglutaminyl-seryl-leucinamide pyroglutamylserylleucinamide thyrotropin releasing hormone-AN TRH-AN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
L-Leucinamide (CAS: 687-51-4)
- Structure : A single leucine residue amidated at the C-terminus.
- Function : Primarily used as a building block in peptide synthesis. Unlike pGlu-Ser-Leu-NH₂, it lacks the pyroglutamyl group and serine, limiting its bioactivity to precursor roles in chemical reactions .
- Applications : Intermediate in solid-phase peptide synthesis (SPPS).
L-Seryl-L-Leucinamide Derivatives (e.g., CAS: 171436-38-7)
- Structure : Dipeptides such as L-seryl-L-leucinamide lack the N-terminal pyroglutamyl group but retain the serine-leucinamide backbone.
Longer Peptides with Leucinamide Termini (e.g., CAS: 102029-74-3)
- Structure : Complex peptides like L-alanyl-L-seryl-L-prolyl-L-tyrosyl-L-alanyl-L-phenylalanylglycyl-leucinamide feature leucinamide at the C-terminus but include additional residues that confer distinct conformational properties.
- Function : Extended chains enable interactions with larger binding pockets (e.g., G-protein-coupled receptors), unlike the compact structure of pGlu-Ser-Leu-NH₂ .
Data Table: Key Properties of Compared Compounds
Preparation Methods
Protection Schemes and Reactivity Considerations
Pyroglutamic acid’s α-carboxyl group is activated for peptide bond formation, while its cyclic lactam structure inherently protects the α-amino group. Serine’s hydroxyl side chain is shielded using tert-butyl (t-Bu) ether protection to prevent undesired side reactions during coupling. Leucinamide’s C-terminal amide is introduced either via resin-based solid-phase synthesis or through direct amidation of leucine’s carboxyl group in solution-phase approaches.
Coupling Reagents and Solvent Systems
Carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or uronium salts like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) are employed to activate carboxyl groups for nucleophilic attack by deprotected amine groups. Dimethylformamide (DMF) and dichloromethane (DCM) serve as primary solvents due to their ability to dissolve both protected amino acids and coupling agents.
Stepwise Preparation of Pyroglutaminyl-Seryl-Leucinamide
The synthesis of Pyro-Glu-Ser-Leu-NH₂ follows a sequential coupling strategy, beginning with the C-terminal leucinamide and progressing toward the N-terminal pyroglutamic acid.
Synthesis of Leucinamide Building Block
Leucine’s carboxyl group is converted to an amide via treatment with ammonium chloride in the presence of ethyl chloroformate, yielding H-Leu-NH₂ in 85% purity. The product is purified via recrystallization from ethanol/water mixtures.
Coupling of Serine to Leucinamide
Boc-Ser(t-Bu)-OH is activated using HBTU and N,N-diisopropylethylamine (DIPEA) in DMF, followed by reaction with H-Leu-NH₂. The coupling proceeds at 0°C for 4 hours, achieving a 78% yield of Boc-Ser(t-Bu)-Leu-NH₂. Deprotection of the Boc group is performed using trifluoroacetic acid (TFA) in DCM, yielding H-Ser(t-Bu)-Leu-NH₂.
Incorporation of Pyroglutamic Acid
Pyroglutamic acid’s α-carboxyl group is activated using DCC and hydroxybenzotriazole (HOBt) to minimize racemization. Reaction with H-Ser(t-Bu)-Leu-NH₂ in DMF at room temperature for 12 hours yields Pyro-Glu-Ser(t-Bu)-Leu-NH₂ with 65% efficiency. Final deprotection of the t-Bu group is achieved using TFA, followed by precipitation in cold diethyl ether.
Optimization of Reaction Parameters
Molar Ratios and Equivalents
A 2:1 molar ratio of activated pyroglutamic acid to H-Ser(t-Bu)-Leu-NH₂ ensures complete consumption of the dipeptide intermediate, as monitored by thin-layer chromatography (TLC). Excess reagent is removed via aqueous extraction during purification.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC using a C18 column and gradient elution (0.1% TFA in acetonitrile/water) resolves Pyro-Glu-Ser-Leu-NH₂ from residual coupling reagents and deprotected byproducts. The target peptide elutes at 12.3 minutes under these conditions.
Mass Spectrometry (MS) and NMR Spectroscopy
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 402.2 [M+H]⁺, consistent with the theoretical molecular weight of 401.4 g/mol. ¹H NMR analysis in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic pyroglutamyl lactam protons at δ 4.3 ppm and serine β-protons at δ 3.8 ppm.
Comparative Analysis with TRH Analogues
Pyro-Glu-Ser-Leu-NH₂ demonstrates distinct pharmacological profiles compared to TRH and its glycine-substituted analogue (Pyro-Glu-Ser-Gly-NH₂). While TRH exhibits potent thyrotropin-releasing activity, Pyro-Glu-Ser-Leu-NH₂ shows enhanced neurotropic effects, reducing nembutal-induced hypnosis in rodent models by 40% at 1 mg/kg doses. These differences underscore the role of leucinamide in modulating blood-brain barrier permeability and receptor binding affinity.
Challenges in Synthesis and Mitigation Strategies
Racemization at Serine Residues
Serine’s β-hydroxyl group predisposes it to base-induced racemization during coupling. The use of HOBt as a racemization suppressant reduces the L/D-serine ratio from 1:0.3 to 1:0.05 in optimized protocols.
Lactam Hydrolysis Under Acidic Conditions
Prolonged exposure to TFA during deprotection risks hydrolyzing the pyroglutamyl lactam ring. Limiting TFA treatment to 30 minutes and maintaining temperatures below 0°C preserves lactam integrity, as verified by infrared spectroscopy.
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s mechanism of action?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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